

Orellanine Lethal Dose (LD50) in Animal Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its severe and often delayed toxic effects, primarily targeting the kidneys, make it a subject of significant interest in toxicology and drug development. Understanding the lethal dose (LD50) of **orellanine** in various animal models is crucial for assessing its toxic potential, investigating mechanisms of toxicity, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the reported LD50 values of **orellanine** in different animal species and outlines the typical experimental protocols employed in these studies.

Data Presentation: Orellanine LD50 Values

The following table summarizes the quantitative LD50 data for **orellanine** in various animal models, as reported in the scientific literature.



Animal Model	Administration Route	LD50 Value (mg/kg)	Remarks
Mouse	Intraperitoneal (i.p.)	12.5[1][2][3][4]	-
Intraperitoneal (i.p.)	15[5][6]	For both male and female mice[3][6].	
Intraperitoneal (i.p.)	~20[1]	-	
Oral (p.o.)	33[3][5][6][7]	For both male and female mice[6].	-
Oral (p.o.)	90[1][2][3][4][5][6]	-	-
Subcutaneous (s.c.)	8.3[3][6]	-	-
Rat	Intraperitoneal (i.p.)	1430[8][9][10]	Determined over a 24-hour observation period in adult male Wistar rats[8][9][10].
Oral (p.o.)	967	This value corresponds to the administration of dried Cortinarius orellanus mushrooms to male Sprague Dawley rats[5].	
Cat	Oral (p.o.)	8.3[3][6]	-
Guinea Pig	Intraperitoneal (i.p.)	8[3][6]	-

Experimental Protocols

The determination of the LD50 for **orellanine** in animal models generally follows established acute toxicity testing guidelines, such as those provided by the Organisation for Economic Cooperation and Development (OECD). While specific details may vary between studies, the following outlines a typical experimental protocol.



Test Substance and Animal Selection

- Test Substance: Pure orellanine is extracted and purified from Cortinarius mushrooms. The purity of the compound is a critical factor for accurate LD50 determination.
- Animal Species: The most commonly used species for orellanine LD50 studies are mice and rats[5]. Other species like cats and guinea pigs have also been used[3][6]. The choice of species can be influenced by the specific research question and the desire to understand inter-species variations in toxicity.
- Animal Characteristics: Healthy, young adult animals of a specific strain are typically used.
 To minimize variability, animals are of a defined weight range and are acclimatized to the
 laboratory conditions before the experiment. Both sexes may be used, although some
 studies specify the use of a single sex to reduce variability[3][6].

Administration of Orellanine

- Vehicle: **Orellanine** is practically insoluble in water and most organic solvents. It is, however, soluble in methanol, pyridine, and dimethyl sulfoxide (DMSO)[5]. The choice of vehicle is crucial and should be non-toxic at the administered volume. For intraperitoneal injections in rats, 0.1% DMSO has been used as a vehicle[9][10].
- Dose Levels: A range of dose levels is selected to elicit a graded response, from no mortality to 100% mortality. This is often determined through a preliminary range-finding study.
- Route of Administration: The route of administration significantly impacts the LD50 value.
 Common routes for orellanine toxicity studies include oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.)[3][6]. Oral administration is typically performed by gavage, while parenteral routes involve injections.

Observation Period and Data Collection

Duration: Following the administration of orellanine, animals are observed for a set period.
 For acute toxicity studies, this is typically 14 days[11]. However, due to the delayed toxicity of orellanine, some studies have reported mortality occurring within two weeks[11]. A shorter observation period of 24 hours has also been reported for a rat study[8][9][10].



- Clinical Observations: Animals are regularly observed for clinical signs of toxicity. These can include changes in behavior, appearance (e.g., piloerection), body weight, and signs of organ damage such as changes in urine output[12].
- Mortality: The number of mortalities in each dose group is recorded throughout the observation period.

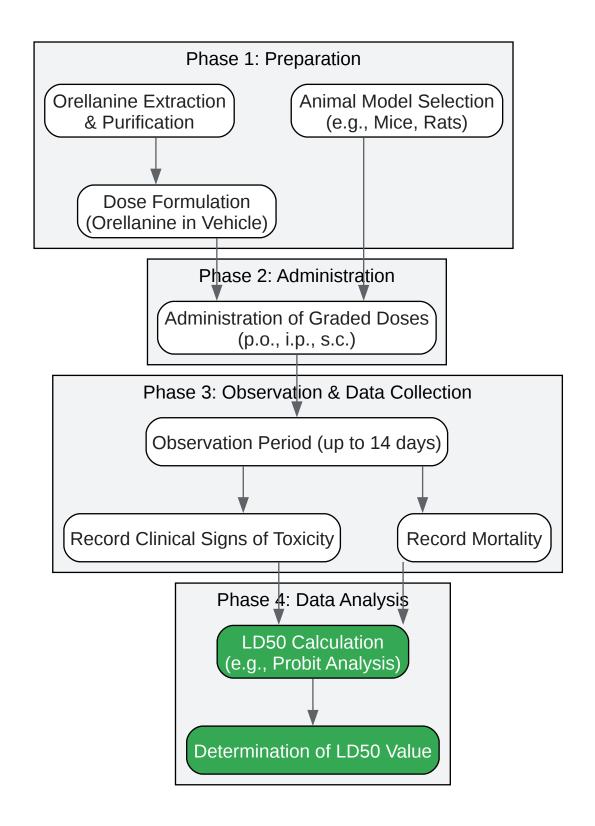
LD50 Calculation

The LD50 value, which is the dose estimated to cause mortality in 50% of the test animals, is
calculated using statistical methods. Commonly employed methods include the Litchfield and
Wilcoxon method, the Reed-Muench method, and probit analysis. These methods typically
involve plotting the percentage of mortality against the log of the dose to determine the
LD50.

Mandatory Visualization

The following diagrams illustrate key aspects of **orellanine** LD50 determination.

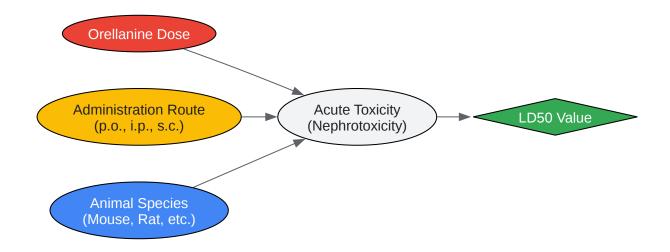




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Workflow for Orellanine LD50 Determination.





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Factors Influencing Orellanine LD50.

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